molecular formula C15H17NO3 B2980966 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1517011-20-9

5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2980966
CAS No.: 1517011-20-9
M. Wt: 259.305
InChI Key: HYVHASIOAUEYBE-UHFFFAOYSA-N
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Description

5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1517011-20-9) is a pyrrole derivative characterized by a carboxylic acid group at position 2 of the pyrrole ring and a substituted phenyl group at position 3. The phenyl substituent consists of an isopropoxy group at the para position and a methyl group at the meta position (Figure 1). This compound is primarily utilized in research settings, with commercial availability noted in chemical catalogs at ≥97% purity . Its solubility in aqueous solutions is relatively low (0.0849 mg/mL; 0.000346 mol/L), which may influence its applicability in biological assays .

Properties

IUPAC Name

5-(3-methyl-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9(2)19-14-7-4-11(8-10(14)3)12-5-6-13(16-12)15(17)18/h4-9,16H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHASIOAUEYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(N2)C(=O)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-isopropoxy-3-methylphenylboronic acid with a suitable pyrrole derivative under specific conditions. The reaction often requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid, highlighting differences in substituents, molecular weights, and functional properties:

Compound Name CAS Number Substituents Molecular Weight Solubility (mg/mL) Key Properties/Applications
Target Compound 1517011-20-9 4-isopropoxy-3-methylphenyl ~317 (estimated) 0.0849 Research use, synthetic precursor
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid 368211-43-2 Naphthalen-1-yl 263.28 N/A Higher aromaticity, structural studies
5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid 1226064-61-4 4-tert-butylphenyl 259.33 N/A Enhanced hydrophobicity
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid 1538665-70-1 4-isopropylthiophenyl 261.34 N/A Thioether group, redox studies
5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid 1958089-15-0 4-methoxyphenyl (position 3 carboxylic acid) 317.38 N/A Regioisomeric variation, drug discovery
Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate 2104163-54-2 4-methoxy-3-methylphenyl, ethyl ester 303.38 N/A Ester derivative, improved lipophilicity
Quorum Sensing Inhibition (QSI)
  • The isopropoxy and methyl groups may enhance membrane permeability compared to unsubstituted derivatives.
Bactericidal vs. Anti-Virulence Effects
  • Docosanoic Acid: A fatty acid co-isolated with pyrrole derivatives exhibited bactericidal effects (reducing P. aeruginosa viability by 2 logs at 1 mg/mL) .
  • 1H-Pyrrole-2-carboxylic Acid : Selectively inhibited QS without bactericidal activity, highlighting the role of the pyrrole-carboxylic acid scaffold in targeting virulence .

Solubility and Physicochemical Properties

  • The target compound’s low solubility (0.0849 mg/mL) contrasts with more polar derivatives like 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylic acid, which may exhibit improved aqueous compatibility due to the cyano group .

Biological Activity

5-(4-Isopropoxy-3-methylphenyl)-1H-pyrrole-2-carboxylic acid, with the CAS number 1517011-20-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C₁₅H₁₇NO₃
  • Molecular Weight: 259.3 g/mol
  • Structure: The compound features a pyrrole ring substituted with an isopropoxy group and a carboxylic acid functional group.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its anti-inflammatory and antimicrobial properties. Below are some notable findings:

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential, particularly against pathogenic bacteria. One study highlighted the quorum-sensing inhibiting activity of related pyrrole compounds, suggesting that these compounds could interfere with bacterial communication systems, thereby reducing virulence in pathogens like Pseudomonas aeruginosa .

Study on Structure-Activity Relationship (SAR)

A comprehensive study focused on the structure-activity relationship of pyrrole derivatives revealed that modifications to the pyrrole ring significantly influence biological activity. For instance, substituents that enhance electron-withdrawing properties were found to improve the anti-TB activity of similar compounds .

CompoundModificationMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Base CompoundNone>64>64
Modified Compound 1Addition of bulky group<0.016>64
Modified Compound 2Electron-withdrawing substituent<0.016>64

In Vivo Efficacy

In vivo studies have demonstrated that certain pyrrole derivatives exhibit low toxicity while maintaining potent biological activities. For example, compounds designed based on the crystal structure of targets like MmpL3 showed promising results against drug-resistant strains of Mycobacterium tuberculosis .

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